molecular formula C5H11NO B048777 (1R,3S)-3-Aminocyclopentanol

(1R,3S)-3-Aminocyclopentanol

Cat. No.: B048777
M. Wt: 101.15 g/mol
InChI Key: YHFYRVZIONNYSM-CRCLSJGQSA-N
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Description

(1R,3S)-3-Amino-cyclopentanol is a chiral compound with the molecular formula C5H11NO It features a cyclopentane ring with an amino group at the 3rd position and a hydroxyl group at the 1st position

Scientific Research Applications

(1R,3S)-3-Amino-cyclopentanol is used in various scientific research applications:

Future Directions

The future research directions for “(1R,3S)-3-Aminocyclopentanol” could involve further exploration of its synthesis, structural analysis, and potential biological activities. Additionally, its use as a building block in the synthesis of more complex molecules could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-Amino-cyclopentanol typically involves an asymmetric cycloaddition reaction. One method includes the use of N-acylhydroxylamine as a chiral inducer, which reacts with cyclopentadiene to form the desired product. The reaction conditions are mild, and the process is highly stereoselective, yielding a product with high optical purity .

Industrial Production Methods: For industrial production, the preparation method involves contacting N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and subsequent hydrolysis or ammonolysis. This method is cost-effective and suitable for large-scale production due to the availability and low cost of raw materials .

Types of Reactions:

Common Reagents and Conditions:

    Acids: Hydrochloric acid, sulfuric acid.

    Acylating Agents: Acetic anhydride, benzoyl chloride.

    Carboxylic Acids: Acetic acid, benzoic acid.

Major Products:

Mechanism of Action

The primary target of (1R,3S)-3-Amino-cyclopentanol is the enzyme Ornithine Aminotransferase (OAT). The compound interacts with OAT through a mechanism involving fluoride ion elimination, followed by conjugate addition and hydrolysis. This interaction can inhibit the enzyme’s activity, which is of interest in the treatment of hepatocellular carcinoma.

Comparison with Similar Compounds

  • (1R,3S)-3-Aminocyclopentanecarboxylic acid
  • (1R,3S)-(+)-Camphoric acid

Comparison: While (1R,3S)-3-Amino-cyclopentanol and (1R,3S)-3-Aminocyclopentanecarboxylic acid share similar structural features, the presence of a carboxyl group in the latter provides different chemical properties and applications. (1R,3S)-(+)-Camphoric acid, on the other hand, has a different ring structure and functional groups, making it unique in its applications and reactivity .

Properties

IUPAC Name

(1R,3S)-3-aminocyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFYRVZIONNYSM-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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